1-cyclopropyl-6-fluoro-8-methoxy-7-(4-{[3-(methoxycarbonyl)-4,5,6,7,8,8a-hexahydro-3aH-cyclohepta[b]thiophen-2-yl]carbamothioyl}-3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
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Overview
Description
1-CYCLOPROPYL-6-FLUORO-8-METHOXY-7-[4-({[3-(METHOXYCARBONYL)-4,5,6,7,8,8A-HEXAHYDRO-3AH-CYCLOHEPTA[B]THIOPHEN-2-YL]AMINO}CARBOTHIOYL)-3-METHYLPIPERAZINO]-4-OXO-1,4-DIHYDRO-3-QUINOLINECARBOXYLIC ACID is a complex organic compound known for its significant applications in medicinal chemistry. This compound is a derivative of quinolone, a class of synthetic broad-spectrum antibiotics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-CYCLOPROPYL-6-FLUORO-8-METHOXY-7-[4-({[3-(METHOXYCARBONYL)-4,5,6,7,8,8A-HEXAHYDRO-3AH-CYCLOHEPTA[B]THIOPHEN-2-YL]AMINO}CARBOTHIOYL)-3-METHYLPIPERAZINO]-4-OXO-1,4-DIHYDRO-3-QUINOLINECARBOXYLIC ACID involves multiple steps, starting from the preparation of the quinoline core. The process typically includes:
Cyclopropylation: Introduction of the cyclopropyl group.
Fluorination: Addition of the fluorine atom.
Methoxylation: Introduction of the methoxy group.
Piperazine Derivatization: Attachment of the piperazine moiety.
Thioamide Formation: Incorporation of the thioamide group.
Industrial Production Methods
Industrial production of this compound often employs large-scale organic synthesis techniques, ensuring high yield and purity. The process is optimized for cost-effectiveness and environmental sustainability, utilizing advanced catalytic methods and continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
1-CYCLOPROPYL-6-FLUORO-8-METHOXY-7-[4-({[3-(METHOXYCARBONYL)-4,5,6,7,8,8A-HEXAHYDRO-3AH-CYCLOHEPTA[B]THIOPHEN-2-YL]AMINO}CARBOTHIOYL)-3-METHYLPIPERAZINO]-4-OXO-1,4-DIHYDRO-3-QUINOLINECARBOXYLIC ACID undergoes various chemical reactions, including:
Oxidation: Conversion to higher oxidation states.
Reduction: Reduction of functional groups.
Substitution: Replacement of functional groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolone derivatives with altered pharmacological properties.
Scientific Research Applications
1-CYCLOPROPYL-6-FLUORO-8-METHOXY-7-[4-({[3-(METHOXYCARBONYL)-4,5,6,7,8,8A-HEXAHYDRO-3AH-CYCLOHEPTA[B]THIOPHEN-2-YL]AMINO}CARBOTHIOYL)-3-METHYLPIPERAZINO]-4-OXO-1,4-DIHYDRO-3-QUINOLINECARBOXYLIC ACID is extensively used in scientific research, particularly in:
Chemistry: As a model compound for studying quinolone chemistry.
Biology: Investigating its effects on bacterial DNA gyrase and topoisomerase IV.
Medicine: Developing new antibiotics with enhanced efficacy and reduced resistance.
Industry: Formulating pharmaceutical products and conducting quality control.
Mechanism of Action
The compound exerts its effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. This inhibition leads to the disruption of bacterial DNA processes, ultimately causing cell death. The molecular targets and pathways involved are essential for understanding its antibacterial properties.
Comparison with Similar Compounds
Similar Compounds
Moxifloxacin: A closely related quinolone with similar antibacterial activity.
Levofloxacin: Another quinolone used for treating bacterial infections.
Ciprofloxacin: A widely used quinolone antibiotic.
Uniqueness
1-CYCLOPROPYL-6-FLUORO-8-METHOXY-7-[4-({[3-(METHOXYCARBONYL)-4,5,6,7,8,8A-HEXAHYDRO-3AH-CYCLOHEPTA[B]THIOPHEN-2-YL]AMINO}CARBOTHIOYL)-3-METHYLPIPERAZINO]-4-OXO-1,4-DIHYDRO-3-QUINOLINECARBOXYLIC ACID stands out due to its unique structural features, such as the cyclopropyl group and the thioamide moiety, which contribute to its distinct pharmacological profile and enhanced activity against resistant bacterial strains .
Properties
Molecular Formula |
C31H37FN4O6S2 |
---|---|
Molecular Weight |
644.8 g/mol |
IUPAC Name |
1-cyclopropyl-6-fluoro-8-methoxy-7-[4-[(3-methoxycarbonyl-4,5,6,7,8,8a-hexahydro-3aH-cyclohepta[b]thiophen-2-yl)carbamothioyl]-3-methylpiperazin-1-yl]-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C31H37FN4O6S2/c1-16-14-34(11-12-35(16)31(43)33-28-23(30(40)42-3)18-7-5-4-6-8-22(18)44-28)25-21(32)13-19-24(27(25)41-2)36(17-9-10-17)15-20(26(19)37)29(38)39/h13,15-18,22H,4-12,14H2,1-3H3,(H,33,43)(H,38,39) |
InChI Key |
RWHJQRLURFQVQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CCN1C(=S)NC2=C(C3CCCCCC3S2)C(=O)OC)C4=C(C=C5C(=C4OC)N(C=C(C5=O)C(=O)O)C6CC6)F |
Origin of Product |
United States |
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